Structural and Pharmacological Profiling of 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione (CAS 22903-03-3): A Privileged Aryl-Maleimide Scaffold
Structural and Pharmacological Profiling of 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione (CAS 22903-03-3): A Privileged Aryl-Maleimide Scaffold
Executive Summary
In contemporary drug discovery and bioconjugation, the maleimide core is universally recognized for its electrophilic utility. However, unsubstituted maleimides often suffer from hyper-reactivity, leading to off-target toxicity and poor pharmacokinetic profiles. 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione (CAS 22903-03-3) represents a sophisticated structural evolution. By introducing specific steric and electronic modulators—a 4-phenyl group and a 3-ethoxy ether—this compound transitions from a simple Michael acceptor into a highly tunable pharmacophore and chemoselective reagent.
This technical whitepaper provides an in-depth analysis of CAS 22903-03-3, detailing its physicochemical architecture, its utility as an ATP-competitive kinase inhibitor scaffold, and field-proven, self-validating experimental workflows for its application in advanced research.
Physicochemical Architecture & Mechanistic Reactivity
The chemical behavior of CAS 22903-03-3 is dictated by the precise functionalization of its α,β-unsaturated carbonyl system[1].
Quantitative Data Synthesis
Table 1: Core Physicochemical Properties of CAS 22903-03-3
| Property | Value | Mechanistic Significance |
| Chemical Name | 3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione | Defines the substitution pattern on the maleimide core. |
| CAS Registry Number | 22903-03-3 | Unique identifier for structural verification. |
| Molecular Formula | C12H11NO3 | Establishes baseline atomic composition. |
| Molecular Weight | 217.22 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Exact Mass | 217.073893 g/mol | Critical for high-resolution LC-MS/MS identification. |
| Topological Polar Surface Area | 55.4 Ų | Indicates excellent potential for membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 3 | Facilitates robust binding in kinase hinge regions. |
The Causality of Reactivity
Standard maleimides (e.g., N-ethylmaleimide) are highly reactive towards nucleophilic attack by thiolate anions. However, the substitution pattern in CAS 22903-03-3 fundamentally alters this profile.
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Steric Hindrance: The 4-phenyl group introduces significant spatial bulk around the β-carbon, physically impeding the approach of bulky nucleophiles.
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Electronic Modulation: The 3-ethoxy group exerts a dual electronic effect: inductive electron withdrawal (-I) and resonance electron donation (+R). The +R effect dominates, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the maleimide double bond.
Pharmacophore Utility: Aryl-Maleimides in Kinase Inhibition
Aryl-maleimides are privileged scaffolds in oncology and neuropharmacology[3]. The maleimide imide motif (the NH and adjacent carbonyls) acts as a potent hydrogen bond donor-acceptor system, perfectly complementing the hinge region of the ATP-binding pocket in kinases such as GSK-3β, FLT3, and VEGFR[4].
The 4-phenyl moiety of CAS 22903-03-3 projects into the hydrophobic pocket adjacent to the hinge, stabilizing the inhibitor-enzyme complex. Advanced derivatives of this class, such as moguntinones (3-azaindolyl-4-aryl maleimides), have demonstrated nanomolar efficacy against VEGFR-2/3 and GSK-3β, validating the therapeutic potential of the aryl-maleimide core in halting tumor angiogenesis and metastasis[5].
Fig 1: Aryl-maleimide modulation of the GSK-3β/Wnt signaling pathway.
Table 2: Comparative Kinase Inhibition Profile (Aryl-Maleimide Class)
| Compound Class | Target Kinases | Primary Binding Mode | IC50 Range (Typical) | Key Structural Feature |
| Mono-Aryl Maleimides (e.g., CAS 22903-03-3) | GSK-3β, FLT3 | ATP-Competitive (Hinge) | Sub-micromolar | Single hydrophobic aryl group |
| Bisindolylmaleimides | PKC, GSK-3β | ATP-Competitive (Hinge) | Low Nanomolar | Dual indole rings for deep pocket filling |
| Moguntinones | VEGFR-2/3, FLT3 | ATP-Competitive | Nanomolar (5-70 nM) | Azaindole + Aryl substitution |
Advanced Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality, explaining why a specific condition is chosen over alternatives.
Protocol A: Chemoselective Thiol-Maleimide Conjugation Kinetics
Rationale: Evaluating the Michael addition rate of the sterically hindered 3-ethoxy-4-phenyl maleimide requires precise pH control to prevent amine cross-reactivity[6].
Step-by-Step Methodology:
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Preparation: Dissolve CAS 22903-03-3 in anhydrous DMSO to a 10 mM stock. Causality: Maleimides are prone to slow hydrolysis in aqueous solutions; anhydrous DMSO preserves ring integrity.
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Buffer Optimization: Prepare a 100 mM Sodium Phosphate buffer at pH 6.8 , containing 1 mM EDTA. Causality: A pH of 6.8 ensures that primary amines (e.g., lysine, pKa ~10.5) remain protonated and unreactive, while cysteine thiols (pKa ~8.3) are sufficiently nucleophilic. EDTA chelates trace metals that could oxidize thiols.
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Reaction Initiation: Mix the maleimide with a model thiol peptide (e.g., GSH) at a 1:1 molar ratio (100 µM final concentration) at 37°C.
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Quenching: At designated time points (0, 15, 30, 60, 120 min), quench the reaction by adding a 10-fold molar excess of Dithiothreitol (DTT). Causality: DTT rapidly consumes unreacted maleimide, freezing the kinetic state of the reaction for accurate downstream LC-MS/MS analysis.
Self-Validation Controls:
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Hydrolysis Control (Negative): CAS 22903-03-3 in pH 6.8 buffer without thiol. Monitors spontaneous maleimide ring opening (mass shift of +18 Da).
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Reactivity Control (Positive): N-ethylmaleimide (NEM) + thiol. Validates that the thiol is active and not oxidized to a disulfide dimer.
Fig 2: Self-validating chemoselective thiol-maleimide conjugation workflow.
Protocol B: In Vitro Kinase Inhibition Screening (ATP-Competitive Assay)
Rationale: Profiling the compound against GSK-3β requires an assay sensitive enough to detect the potentially lower affinity of a mono-aryl maleimide compared to bisindolyl variants[7].
Step-by-Step Methodology:
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Enzyme-Substrate Assembly: In a 384-well plate, combine recombinant GSK-3β (1 ng/well) with its specific peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA).
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Compound Addition: Add CAS 22903-03-3 in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to equilibrate with the enzyme's hinge region before ATP competition begins.
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ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its
for GSK-3β (typically ~15 µM). Causality: Running the assay at the ATP ensures maximum sensitivity for detecting ATP-competitive inhibitors. -
Luminescent Detection: After 60 minutes, add ADP-Glo™ reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence. Causality: Luminescence provides a superior signal-to-background ratio compared to radiometric ^33P-ATP assays, avoiding radioactive hazards.
Self-Validation Controls:
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No-Enzyme Control (NEC): Buffer + Substrate + ATP. Establishes the baseline background of spontaneous ATP hydrolysis.
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Reference Inhibitor: Staurosporine (a pan-kinase inhibitor). Validates the dynamic range and sensitivity of the specific assay batch.
Conclusion
3-Ethoxy-4-phenyl-1H-pyrrole-2,5-dione (CAS 22903-03-3) is far more than a simple chemical building block. Through the precise steric shielding of its 4-phenyl group and the resonance stabilization provided by its 3-ethoxy group, it offers a highly controlled electrophilic profile. Whether utilized as a chemoselective bioconjugation handle or as a foundational pharmacophore for developing next-generation ATP-competitive kinase inhibitors, this aryl-maleimide scaffold provides researchers with a robust, tunable tool for advanced drug development.
References
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ECHEMI Chemical Database. 3-ethoxy-4-phenylpyrrole-2,5-dione (CAS 22903-03-3) Properties and Specifications.Link
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National Center for Biotechnology Information (NIH/PMC). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PMC6073142. Link
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Molecular Cancer Therapeutics (AACR Journals). Moguntinones—New Selective Inhibitors for the Treatment of Human Colorectal Cancer. Mol Cancer Ther; 13(6); 1399–409. Link
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University of California, Irvine (eScholarship). A robust thiol-maleimide bioconjugation protocol.Link
Sources
- 1. echemi.com [echemi.com]
- 2. escholarship.org [escholarship.org]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Moguntinones--new selective inhibitors for the treatment of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
